DL-Valine-15N
Overview
Description
DL-Valine-15N is a stable isotope-labeled amino acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is a non-essential amino acid that can be synthesized in the body and is also obtained from dietary sources. It is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Scientific Research Applications
DL-Valine-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Valine-15N can be synthesized through microbial preparation methods, which are highly stereo-selective and environmentally friendly. The primary methods include:
Microbial Asymmetric Degradation: This involves the microbial degradation of DL-valine to produce D-valine.
Microbial Stereoselective Hydrolysis: This method uses D-aminoacylase to hydrolyze N-acyl-DL-valine.
Microbial Specific Hydrolysis: This involves the hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase
Industrial Production Methods: Industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment and chemical purity standards .
Chemical Reactions Analysis
Types of Reactions: DL-Valine-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce corresponding keto acids, while reduction may yield amino alcohols .
Mechanism of Action
The mechanism of action of DL-Valine-15N involves its incorporation into proteins and other biomolecules, where the nitrogen-15 isotope can be tracked using NMR spectroscopy. This allows researchers to study the molecular targets and pathways involved in various biological processes. The isotopic labeling provides detailed insights into the metabolic fate of nitrogen-containing compounds .
Comparison with Similar Compounds
DL-Valine-15N is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:
L-Valine-15N: Another isotope-labeled amino acid with similar applications but different chirality.
DL-Serine-15N: Used in similar research applications but differs in its side chain structure.
L-Leucine-15N: Another branched-chain amino acid labeled with nitrogen-15, used in metabolic studies
This compound stands out due to its balanced chirality (DL-form) and its specific applications in detailed metabolic and structural studies.
Properties
IUPAC Name |
2-(15N)azanyl-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473411 | |
Record name | DL-Valine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71261-62-6 | |
Record name | DL-Valine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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